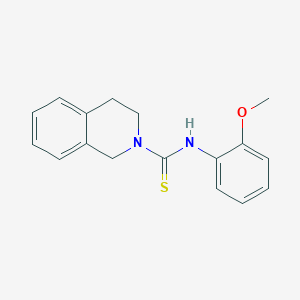

N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-20-16-9-5-4-8-15(16)18-17(21)19-11-10-13-6-2-3-7-14(13)12-19/h2-9H,10-12H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSFPSDBNKRWGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-methoxybenzonitrile and 3,4-dihydroisoquinoline.

Reaction Steps:

Industrial Production Methods:

- The industrial production of this compound involves similar steps but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoquinoline core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

- The major products depend on the type of reaction. For example, oxidation yields sulfoxides or sulfones, while reduction yields thiols or amines.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as an enzyme inhibitor.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

- Utilized in the development of new materials and catalysts.

Mechanism of Action

Molecular Targets and Pathways:

- The compound exerts its effects by interacting with specific enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

- It can also modulate signaling pathways by interacting with receptors on cell surfaces, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound belongs to a broader class of N-aryl-3,4-dihydroisoquinoline carbothioamides and carboxamides. Key structural variations include substituents on the phenyl ring (e.g., halogens, sulfonamide, hydroxy, methoxy) and the core heterocycle. Below is a comparative analysis of physicochemical properties:

Key Observations :

- Carbothioamide derivatives (e.g., compounds 16, 18) generally exhibit higher melting points and crystallinity compared to carboxamide analogues (e.g., 17d), which are often oils .

- The 2-methoxyphenyl substituent in the target compound may influence solubility and bioavailability due to its electron-donating nature, contrasting with electron-withdrawing groups (e.g., Cl, Br) in analogues .

Urease Inhibition

- N-(2,3-Dichlorophenyl)-...carbothioamide (16) and N-(4-Bromophenyl)-...carbothioamide (18) demonstrated potent urease inhibition, with IC50 values in the micromolar range. The dichlorophenyl derivative’s activity is attributed to enhanced hydrophobic interactions with the enzyme active site .

Carbonic Anhydrase (CA) Inhibition

- N-(4-Sulfamoylphenyl)-...carbothioamide (15) showed remarkable selectivity for tumor-associated hCA IX/XII over off-target isoforms (hCA I/II), with a 27-fold selectivity ratio for hCA IX over hCA II. Docking studies revealed that the sulfamoyl group forms critical hydrogen bonds with Thr200 and Gln92 in hCA IX .

Monoamine Oxidase (MAO) and Cholinesterase Inhibition

- The carbothioamide group’s larger atomic radius and polarizability may alter binding kinetics compared to carboxamides .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing vs. Electron-Donating Groups : Chloro/bromo substituents enhance urease inhibition via hydrophobic interactions, while methoxy/sulfamoyl groups improve CA selectivity through polar interactions .

- Carbothioamide vs.

- Position of Substituents : Para-substituted derivatives (e.g., 4-Br, 4-SO2NH2) often show higher activity than ortho/meta analogues, likely due to optimal steric alignment in enzyme pockets .

Biological Activity

N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 298.4 g/mol |

| Molecular Formula | C17H18N2OS |

| LogP | 4.1271 |

| Polar Surface Area | 17.7312 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

The compound's structure features a methoxyphenyl group attached to a 3,4-dihydroisoquinoline core, which is crucial for its biological activity.

Antitumor Activity

Research indicates that derivatives of the isoquinoline structure exhibit significant antitumor properties. For instance, a study on related compounds targeting protein arginine methyltransferase 5 (PRMT5) found that certain isoquinoline derivatives demonstrated potent inhibition with IC50 values in the nanomolar range. Specifically, one derivative showed an IC50 of 8.5 nM against PRMT5, comparable to established inhibitors in clinical trials .

Urease Inhibition

A series of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues were synthesized and evaluated for urease inhibition. The most active compounds exhibited IC50 values ranging from 11.2 to 20.4 μM, outperforming the standard thiourea (IC50 = 21.7 μM). The study highlighted the significance of electron-donating groups in enhancing inhibitory activity .

Structure-Activity Relationships (SAR)

The SAR analysis revealed that modifications on the phenyl ring significantly influence biological activity. Compounds with electron-donating substituents at para or meta positions showed enhanced urease inhibitory effects. Molecular docking studies confirmed favorable interactions between the most active derivatives and the target enzyme, suggesting a well-defined binding profile characterized by hydrogen bonding and hydrophobic interactions .

Case Studies

- Antitumor Efficacy in Leukemia Models : A study demonstrated that specific derivatives of isoquinoline exhibited pronounced anti-proliferative effects in MV4-11 leukemia cells with a GI50 value of 18 nM and significant antitumor activity in xenograft models .

- Urease Inhibition Study : The synthesis and evaluation of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues led to the identification of several potent urease inhibitors, which could have implications for treating gastric ulcers and related conditions .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide?

- Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

Core scaffold assembly : Condensation of substituted phenylamines with dihydroisoquinoline precursors.

Carbothioamide formation : Reaction with thiophosgene or thioacylating agents under inert conditions.

Functionalization : Introduction of the 2-methoxyphenyl group via nucleophilic substitution or coupling reactions.

- Coupling agents like EDCI and catalysts such as DMAP are often used to facilitate amide/thioamide bond formation .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and stereochemistry. For example, methoxy protons resonate at δ ~3.75–4.28 ppm, while aromatic protons appear between δ 6.30–8.28 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H⁺] peaks matching calculated values) .

- IR Spectroscopy : Identifies thioamide (C=S) stretches at ~1250–1350 cm⁻¹ and NH vibrations at ~3300 cm⁻¹.

Advanced Questions

Q. How does the substitution pattern on the phenyl ring influence biological activity in 3,4-dihydroisoquinoline carbothioamide derivatives?

- Answer :

- Electron-donating groups (e.g., methoxy at the 2-position) enhance solubility and target binding via hydrogen bonding.

- Electron-withdrawing groups (e.g., nitro or sulfamoyl) increase electrophilicity, improving enzyme inhibition (e.g., carbonic anhydrase IX/XII inhibition with IC₅₀ values < 100 nM) .

- Comparative Table :

| Substituent | Biological Activity (Example) | Selectivity Ratio (hCA IX/II) | Source |

|---|---|---|---|

| 2-Methoxy | Anticancer (hypothetical) | Not reported | |

| 4-Sulfamoyl | Carbonic anhydrase inhibition | >100 |

Q. What strategies resolve contradictions in reported biological activities of structurally related compounds?

- Answer : Contradictions may arise from assay conditions (pH, enzyme isoforms) or structural variations. Key approaches include:

Standardized assays : Use identical isoforms (e.g., hCA IX vs. hCA II) and buffer systems.

Structure-Activity Relationship (SAR) analysis : Compare substituent effects across studies (e.g., methoxy vs. sulfamoyl groups in carbonic anhydrase inhibition) .

Docking studies : Validate binding modes to explain selectivity (e.g., hydrophobic interactions with hCA IX over hCA II) .

Q. How can molecular docking optimize this compound for target binding?

- Answer : Docking studies reveal:

- Privileged interactions : The methoxy group forms hydrogen bonds with active-site residues (e.g., Thr200 in hCA IX), while the thioamide sulfur coordinates with Zn²⁺ in the catalytic pocket.

- Selectivity drivers : Bulky substituents avoid steric clashes in hCA II’s smaller active site .

Methodological Guidance

Q. What experimental design considerations are critical for assessing carbonic anhydrase inhibition?

- Answer :

- Isoform specificity : Test against hCA IX/XII (tumor-associated) and hCA I/II (off-target) to calculate selectivity ratios .

- Kinetic assays : Use stopped-flow CO₂ hydration to determine IC₅₀ values.

- Control compounds : Include acetazolamide as a reference inhibitor.

Q. How should researchers handle discrepancies in spectroscopic data during characterization?

- Answer :

- Cross-validation : Combine NMR, MS, and X-ray crystallography (if available).

- Solvent effects : Note deuterated solvent shifts (e.g., DMSO-d₆ vs. CDCl₃) .

- Dynamic effects : Consider rotamers or tautomers causing split peaks in NMR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.